6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting with the preparation of the triazolopyridine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can act as a ligand in biochemical assays, helping to elucidate the function of various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial settings, it can be used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: This compound shares a pyridine core but differs in its functional groups and overall structure.
4-Amino-2-(trifluoromethyl)benzonitrile: Another compound with a similar aromatic structure but distinct functional groups.
Uniqueness
What sets 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one apart is its unique combination of a triazolopyridine core with a sulfonyl group and a piperazine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-14-4-6-15(7-5-14)20(18,19)9-2-3-10-12-13-11(17)16(10)8-9/h2-3,8H,4-7H2,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGJGWUXFWCQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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